molecular formula C10H4ClF3OS B8621676 6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride

6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride

Cat. No.: B8621676
M. Wt: 264.65 g/mol
InChI Key: ARBULFCSCGBPEM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C10H4ClF3OS and its molecular weight is 264.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H4ClF3OS

Molecular Weight

264.65 g/mol

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride

InChI

InChI=1S/C10H4ClF3OS/c11-9(15)8-3-5-1-2-6(10(12,13)14)4-7(5)16-8/h1-4H

InChI Key

ARBULFCSCGBPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid 4a (65 mg, 0.26 mmol) in CH2Cl2 (2.5 mL) was added (COCl)2 (0.026 mL, 0.30 mmol), followed by DMF (1 drop) at room temperature. The reaction was kept at room temperature for 20 h. The resulting solution was concentrated to give compound 4b.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Oxalyl chloride (2.29 mmol, 0.20 mL) was added to a solution of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (2.03 mmol, 500 mg) CH2Cl2 (15 mL). DMF (15 μL) was added and the resulting mixture was stirred for 4 h at room temperature. The resulting solution was concentrated to yield 6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride, which was used in the next step without purification.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 μL
Type
solvent
Reaction Step Two

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